Chlorogenic Acid Hydrate
Description
Chlorogenic acid hydrate (CGA-H, CAS 327-97-9) is a naturally occurring polyphenol belonging to the hydroxycinnamic acid family. It is structurally characterized as a conjugate of caffeic acid and quinic acid, specifically 3-O-caffeoylquinic acid (3-CQA) . This compound is abundant in coffee, fruits (e.g., apples, cherries), and vegetables, where it serves as a key antioxidant . Industrially, it is utilized as a food additive in products like chewing gum and mints due to its free radical-scavenging properties . Its biological activities include anti-inflammatory, antiviral, and anticancer effects, with emerging research highlighting its role in mitigating oxidative stress and metabolic disorders .
Properties
IUPAC Name |
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9.H2O/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21;/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23);1H2/b4-2+;/t11-,12-,14-,16+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUCUIDLZCJEQI-JJZNBIAISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Therapeutic Applications
-
Neuroprotection
Chlorogenic acid exhibits significant neuroprotective effects, particularly against neurodegenerative disorders such as Alzheimer's and Parkinson's disease. It modulates neuroinflammation and oxidative stress through pathways involving Nrf2 and AMPK, promoting neuronal survival and function . -
Cardiovascular Health
The compound has been shown to mitigate cardiovascular disorders by improving endothelial function and reducing blood pressure. In studies involving spontaneously hypertensive rats, chlorogenic acid facilitated vasodilation by increasing nitric oxide production and inhibiting reactive oxygen species . Additionally, it has protective effects against chemotherapy-induced cardiotoxicity by preserving mitochondrial function . -
Anti-Inflammatory Properties
Chlorogenic acid's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and pathways such as NF-kB and JNK. This property is particularly beneficial in conditions like cystitis, where it has been used in intravesical therapy to alleviate symptoms related to bladder inflammation . -
Metabolic Disorders
Research indicates that chlorogenic acid can improve insulin sensitivity and reduce the risk of type 2 diabetes. Clinical trials have demonstrated its effectiveness in lowering fasting blood glucose levels and improving lipid profiles in individuals with metabolic syndrome . -
Cancer Prevention
Chlorogenic acid has shown promise in cancer prevention, particularly colorectal cancer. Its mechanisms include inducing apoptosis in cancer cells, inhibiting cell proliferation, and modulating key signaling pathways involved in tumorigenesis .
Nutritional Applications
Chlorogenic acid is not only recognized for its therapeutic applications but also for its role as a functional food component. It is widely studied for its antioxidant properties, which contribute to the health benefits of coffee and other dietary sources:
- Antioxidant Activity : Chlorogenic acid scavenges free radicals and enhances the body's antioxidant defenses by activating pathways that regulate oxidative stress .
- Food Preservation : Its antimicrobial properties make it a candidate for use in food preservation, potentially extending shelf life while maintaining nutritional quality .
Case Studies
Comparison with Similar Compounds
Table 1: Antioxidant and Bioactive Properties
Table 2: Concentrations in Plant Extracts (Selected Studies)
Impact of Extraction Methods on Compound Profiles
Extraction techniques significantly influence the yield of CGA-H and analogs:
- Supercritical Fluid Extraction (SFE) : Recovered higher CGA-H levels in black bean anthocyanin extracts compared to pressurized liquid extraction (PLE) .
- Deep Eutectic Solvent (DES) Extraction: Selectively enriched dicaffeoylquinic acids (e.g., 4,5-diCQA) over monoesters like CGA-H .
- Ultrasound-Assisted Extraction: Optimized for recovering CGA-H and catechin hydrate in Allium species, with ethanol concentration affecting yields .
Preparation Methods
Solvent-Based Extraction Techniques
Natural extraction of CGA primarily utilizes polar solvents to isolate the compound from plant matrices such as Eucommia ulmoides leaves. Ethanol-water mixtures are frequently employed due to their ability to solubilize phenolic compounds while minimizing co-extraction of non-target constituents. For instance, a 20% ethanol solution achieved a chlorogenic acid content of 37.93% in eluates after macroporous resin purification. Microwave-assisted extraction (MAE) has emerged as a high-efficiency method, with optimal conditions including 50% acetone aqueous solution, a 1:30 solid-to-liquid ratio, and 400W microwave power for 25 minutes, yielding a 2.28% extraction rate.
Table 1: Solvent Extraction Parameters and Outcomes
Purification Using Macroporous Resins
Macroporous resins like NKA-9 are critical for post-extraction purification. In one protocol, crude extracts with 2.54% CGA content were purified using NKA-9 resin, increasing purity to 42.43%—a 16-fold enrichment. Ethanol gradients (10–30%) are typically used for elution, with higher ethanol concentrations selectively removing impurities.
Synthetic Approaches to Chlorogenic Acid Hydrate
Regioselective Esterification Strategies
Chemical synthesis enables precise control over CGA’s stereochemistry, particularly for producing specific isomers like 3-CQA and 5-CQA. A regioselective method involves protecting quinic acid’s hydroxyl groups with tert-butyldimethylsilyl (TBS) before transesterification with caffeoyl derivatives. For example, TBS-protected vinyl caffeate reacts with 3,4-O-protected quinic acid in toluene using La(NO₃)₃·H₂O as a catalyst, achieving >95% regioselectivity.
Acid Chloride Condensation
Traditional synthesis routes employ caffeoyl chloride condensation with protected quinic acid. Diacetylcaffeoyl chloride reacts with 4,5-O-protected quinic acid under mild acidic conditions, followed by deprotection with HCl to yield 3-CQA. This method, while effective, requires stringent anhydrous conditions to prevent hydrolysis.
Table 2: Synthetic Routes and Isomer Specificity
| Method | Catalyst | Isomer Produced | Purity (%) | Yield (%) | Source |
|---|---|---|---|---|---|
| Transesterification | La(NO₃)₃·H₂O | 3-CQA | 98.7 | 82 | |
| Acid Chloride Condensation | None | 5-CQA | 95.0 | 75 |
Advanced Purification Techniques
High-Speed Countercurrent Chromatography (HSCCC)
HSCCC offers a solvent-efficient alternative to column chromatography for isolating CGA from complex mixtures. Using ethyl acetate-n-butanol-water (3:1:4) as a biphasic solvent system, HSCCC achieved 98.7% purity in a single step, with a flow rate of 2.0 mL/min and 900 rpm rotation speed.
Carrez Reagent Precipitation
For coffee bean extracts, Carrez reagents (zinc acetate and potassium hexacyanoferrate) effectively precipitate proteins and polysaccharides. Method 4, which skips extract evaporation, recovered 7.3% total CGA with 95% accuracy, outperforming C18 cartridge and solvent-based methods.
Table 3: Purification Method Efficiency Comparison
| Method | Time (hr) | Recovery (%) | Purity (%) | Source |
|---|---|---|---|---|
| HSCCC | 4.0 | 98.7 | 98.7 | |
| Carrez Reagent (Method 4) | 0.5 | 7.3 | 95.0 | |
| NKA-9 Resin | 6.0 | 42.43 | 42.43 |
Analytical Validation and Quality Control
High-performance liquid chromatography (HPLC) with UV detection at 326 nm is the gold standard for quantifying CGA purity. Titration methods complement HPLC, particularly for bulk pharmaceutical synthesis, where ≥98.0% purity is mandated.
Challenges and Optimization Strategies
Q & A
What analytical methods are most reliable for identifying and quantifying chlorogenic acid hydrates in aqueous solutions?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for identifying chlorogenic acid hydrates (2×5-CQA·2H₂O) due to its ability to resolve distinct resonance peaks for hydrate-specific proton environments, such as water molecules bound to 5-CQA . High-Performance Liquid Chromatography (HPLC) with UV detection at 320 nm is recommended for quantification, using external calibration curves and standardized protocols to ensure reproducibility . For complex matrices, coupling HPLC with mass spectrometry (LC-MS) enhances specificity by confirming molecular weights.
What are the optimal conditions for extracting chlorogenic acid hydrates from plant materials?
Basic
Optimal extraction involves 70% ethanol as the solvent, ultrasonic-assisted extraction (20–25 min at 40–50°C), and a solid-to-liquid ratio of 1:10–1:15. Post-extraction, lyophilization preserves hydrate integrity by avoiding thermal degradation . Acidic conditions (pH 4–5) stabilize 5-CQA, while chelating agents (e.g., EDTA) mitigate metal-ion interference .
How does the concentration of chlorogenic acid influence the kinetics of hydrate formation in aqueous solutions?
Advanced
Hydrate formation follows second-order kinetics, where higher 5-CQA concentrations accelerate dimerization via active collisions with monomeric/dimeric water molecules. Studies using time-resolved NMR show that doubling 5-CQA concentration (from 10 mM to 20 mM) reduces the half-life of hydrate formation by 30–40% . Kinetic models should account for temperature, ionic strength, and trace metal ions (e.g., Fe³⁺, Cu²⁺), which catalyze or inhibit the process depending on redox activity .
What experimental approaches can resolve contradictions in reported bioactivities of chlorogenic acid hydrates, such as conflicting results on lipid metabolism?
Advanced
Contradictions arise from variations in hydrate purity, matrix effects (e.g., food vs. synthetic solutions), and metabolic interactions. To address this:
- Use standardized extracts with quantified hydrate ratios (e.g., via NMR ).
- Employ controlled dietary studies in animal models, pairing metabolomics (e.g., LC-MS profiling of plasma metabolites) with histopathology to assess lipid oxidation and hepatic steatosis .
- Compare hydrate activity to free 5-CQA in vitro (e.g., using adipocyte cultures) to isolate hydrate-specific effects .
What molecular mechanisms are proposed for the formation of chlorogenic acid hydrates in aqueous environments?
Advanced
Hydrates form via hydrogen-bonded networks between 5-CQA’s hydroxyl/carboxyl groups and water molecules. Evidence from collision theory suggests that transient water dimers interact with 5-CQA’s caffeoyl moiety, stabilizing the hydrate structure through π-π stacking and hydrophobic effects . Computational modeling (e.g., molecular dynamics simulations) supports this mechanism, showing preferential binding at the quinic acid’s 3- and 5-positions .
How should researchers handle and store chlorogenic acid hydrates to prevent degradation during experiments?
Basic
Store lyophilized hydrates at -20°C under inert gas (N₂/Ar) to prevent oxidation. In solution, maintain pH 4–6 (using ammonium acetate buffers) and avoid prolonged exposure to light or Fe³⁺/Cu²⁺ ions, which promote degradation . For cell culture studies, prepare fresh solutions in antioxidant-containing media (e.g., 0.1% ascorbic acid) .
What role do metal ions play in stabilizing or destabilizing chlorogenic acid hydrates in solution?
Advanced
Divalent cations (Ca²⁺, Mg²⁺) stabilize hydrates via chelation with 5-CQA’s carboxyl groups, reducing hydrolysis rates by 15–20% . Conversely, transition metals (Fe³⁺, Cu²⁺) induce redox cycling, accelerating degradation through ROS generation. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal contamination and EDTA to mitigate interference .
What validated protocols exist for determining chlorogenic acid hydrate content in complex food matrices?
Basic
For liquid foods (e.g., coffee), employ solid-phase extraction (SPE) with C18 cartridges to isolate hydrates, followed by HPLC-DAD at 320 nm . For solid matrices (e.g., fruits), combine microwave-assisted extraction (50°C, 10 min) with LC-MS/MS for specificity against isomers . Internal standards (e.g., deuterated 5-CQA) correct for matrix effects .
How can advanced imprinting techniques improve the sensitivity of this compound detection in biological samples?
Advanced
Molecularly imprinted polymers (MIPs) with 5-CQA templates enhance selectivity in voltammetric sensors. For example, Nd₂O₃@CNTs/GCE electrodes functionalized with MIPs achieve detection limits of 0.12 nM in serum, outperforming conventional HPLC by 100-fold . Optimize imprinting using bulk polymerization with methacrylic acid monomers and crosslinkers (e.g., EGDMA) .
What statistical models are effective for optimizing enzymatic synthesis parameters of chlorogenic acid derivatives?
Advanced
Response Surface Methodology (RSM) with central composite design efficiently optimizes parameters like enzyme activity (61–1238 mU/mL), substrate ratios (sucrose:chlorogenic acid = 1:1–1:20), and reaction time. For example, RSM models for dextransucrase-catalyzed glucosylation achieve 85% yield by balancing sucrose (700 mM) and 5-CQA (619 mM) . Validate models using ANOVA and lack-of-fit tests (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
